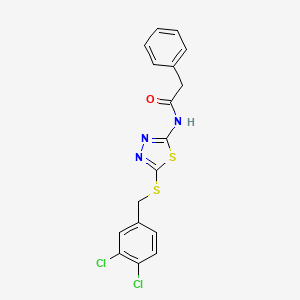

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, also known as DT-13, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DT-13 belongs to the class of thiadiazole derivatives and has been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Glutaminase Inhibitors in Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, indicates the potential of these compounds as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in cancer therapy as they can attenuate the growth of certain cancer cells in vitro and in vivo by inhibiting GLS, which is essential for the glutamine metabolism in cancer cells. One analog, in particular, demonstrated similar potency to BPTES but with improved solubility and efficacy against lymphoma B cells, suggesting a promising avenue for developing more effective cancer therapies (Shukla et al., 2012).

Anticancer Screening of Imidazothiadiazole Analogs

Another study focused on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating their structural and spectral features through DFT calculations. These compounds were evaluated for cytotoxic activities against various cancer cell lines, revealing that certain derivatives displayed significant cytotoxicity, particularly against breast cancer cells. This indicates the potential of imidazothiadiazole analogs in developing new anticancer agents (Abu-Melha, 2021).

Environmentally Friendly Synthesis Approaches

The synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides through an environmentally friendly, solvent-free method at room temperature highlights an innovative approach to producing these compounds efficiently. This method provides a greener, more sustainable pathway for synthesizing potential therapeutic agents, emphasizing the importance of environmentally conscious practices in pharmaceutical research (Wang et al., 2010).

Synthesis for Potential Anticancer Agents

Further research into the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been conducted to evaluate their in-vitro cytotoxicity as potential anticancer agents. Although none of the synthesized derivatives exceeded the activity of the reference drug doxorubicin, certain derivatives showed promising cytotoxic activity against various cancer cell lines, suggesting a need for ongoing exploration of these compounds in anticancer research (Mohammadi-Farani et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antibacterial and antifungal activities .

Biochemical Pathways

Related compounds have shown to affect various microbial processes, suggesting that this compound may also interact with similar biochemical pathways .

Result of Action

Related compounds have shown to exhibit antibacterial and antifungal activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKRSYSEYXECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)